Technical Monograph: 1-Methylethyl 3,4,5-trimethoxybenzoate (CAS 6510-89-0)
Technical Monograph: 1-Methylethyl 3,4,5-trimethoxybenzoate (CAS 6510-89-0)
Abstract
1-Methylethyl 3,4,5-trimethoxybenzoate (also known as Isopropyl 3,4,5-trimethoxybenzoate) is a lipophilic ester derivative of 3,4,5-trimethoxybenzoic acid. Characterized by its low melting point (39–41 °C) and distinct spectroscopic signature, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including trimebutine analogues and tubulin-binding agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, analytical characterization standards, and biological reactivity profiles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound represents the isopropyl ester of the electron-rich 3,4,5-trimethoxybenzoic acid. The introduction of the isopropyl group enhances lipophilicity compared to its methyl ester counterpart, altering its pharmacokinetic potential and solubility in organic media.
Table 1: Physicochemical Constants
| Property | Value | Source |
| CAS Number | 6510-89-0 | [1] |
| IUPAC Name | Propan-2-yl 3,4,5-trimethoxybenzoate | [1] |
| Molecular Formula | C₁₃H₁₈O₅ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Physical State | Low-melting solid or light brown oil (dependent on purity/temp) | [2][3] |
| Melting Point | 39–41 °C | [2] |
| Solubility | Soluble in CHCl₃, EtOAc, MeOH; Insoluble in H₂O | [2] |
| Key Functional Groups | Ester (Isopropyl), Methoxy (x3, Electron Donating) | [1] |
Synthetic Methodologies
Two primary pathways are established for the synthesis of CAS 6510-89-0: Fischer Esterification (economical, scalable) and Acyl Chloride Coupling (high yield, rapid).
Protocol A: Acid-Catalyzed Fischer Esterification
This method utilizes the equilibrium reaction between the parent acid and isopropanol, driven by the removal of water.
Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq)
-
Isopropanol (Excess, solvent)[1]
-
H₂SO₄ or p-Toluenesulfonic acid (pTSA) (0.1 eq, catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,4,5-trimethoxybenzoic acid in anhydrous isopropanol (0.5 M concentration).
-
Catalysis: Add catalytic pTSA (10 mol%).
-
Reflux: Heat the mixture to reflux (82 °C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2][3]
-
Workup: Evaporate excess isopropanol under reduced pressure. Dissolve residue in EtOAc.
-
Wash: Wash organic layer with sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from cold hexane/ether if solid, or purify via flash chromatography if oil.
Protocol B: Acyl Chloride Nucleophilic Substitution
Ideal for small-scale, high-purity synthesis.
Reagents:
-
3,4,5-Trimethoxybenzoyl chloride (1.0 eq)
-
Isopropanol (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq, base)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve isopropanol and Et₃N in dry DCM at 0 °C under N₂ atmosphere.
-
Addition: Dropwise add 3,4,5-trimethoxybenzoyl chloride dissolved in DCM.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Quench with water. Separate organic layer.
-
Isolation: Wash with 1M HCl, then NaHCO₃. Dry and concentrate to yield the ester.
Visualization: Synthetic Logic
Figure 1: Dual synthetic pathways for CAS 6510-89-0, highlighting the direct esterification and the activated acid chloride route.
Analytical Characterization
The structural integrity of 1-Methylethyl 3,4,5-trimethoxybenzoate is validated through Nuclear Magnetic Resonance (NMR).[2][4] The isopropyl group provides a diagnostic septet/doublet pattern that distinguishes it from methyl/ethyl analogues.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.28 (s, 2H): Aromatic protons (Positions 2, 6).[4][3] The symmetry of the ring results in a singlet.
-
δ 5.24–5.30 (sept, J = 6.3 Hz, 1H): Methine proton of the isopropyl group (-CH -).
-
δ 3.90–3.91 (s, 6H): Methoxy protons at meta positions (3, 5-OMe).
-
δ 3.89 (s, 3H): Methoxy proton at para position (4-OMe).[3]
-
δ 1.36 (d, J = 6.3 Hz, 6H): Methyl protons of the isopropyl group (-CH(CH ₃)₂).
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl: δ 165.74 (Ester C=O)[3]
-
Aromatic: δ 152.84 (C-3,5), 142.03 (C-4), 125.91 (C-1), 106.76 (C-2,6)
-
Aliphatic: δ 68.59 (Isopropyl CH), 60.91 (4-OMe), 56.23 (3,5-OMe), 21.90 (Isopropyl CH₃)
Infrared Spectroscopy (IR):
-
1711 cm⁻¹: Strong C=O stretch (Ester).
-
1590 cm⁻¹: Aromatic C=C stretch.
-
1129 cm⁻¹: C-O stretch.
Visualization: Analytical Fingerprint
Figure 2: NMR signal assignment logic. The isopropyl region (green) is the key differentiator from other trimethoxybenzoate esters.
Biological Activity & Applications[3][6][8][10]
Pharmacological Potential
The 3,4,5-trimethoxybenzoate moiety is a privileged scaffold in medicinal chemistry, often associated with tubulin inhibition and antioxidant activity.
-
Cytotoxicity: In vitro studies against SCC9 (oral squamous cell carcinoma) indicate an IC₅₀ of approximately 373 µM [3]. While this indicates moderate potency, the compound serves as a baseline lipophilic analogue for Structure-Activity Relationship (SAR) studies.
-
Mechanism: The trimethoxy pattern mimics the A-ring of colchicine, potentially interacting with the colchicine-binding site on tubulin, leading to microtubule destabilization.
Chemical Reactivity (Reduction)
This ester exhibits specific reactivity patterns useful in organic synthesis.[1][5][6][7]
-
Selective Reduction: Unlike simple aliphatic esters, the electron-rich nature of the trimethoxy ring makes the carbonyl less electrophilic.[1][6] Standard reduction with NaBH₄ in diglyme at 162 °C requires the addition of LiCl to proceed, converting the ester to 3,4,5-trimethoxybenzyl alcohol [2].[4][1][6][7] This "LiCl-activation" is a critical nuance for researchers attempting to reduce this specific ester.
Safety & Handling
While specific SDS data for the isopropyl ester is limited, handling should align with the hazard profile of 3,4,5-trimethoxybenzoic acid derivatives.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability).
-
First Aid: In case of contact, flush with water for 15 minutes.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12218671, Isopropyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]
- Zhu, H., et al. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162 °C. Journal of Organic Chemistry. (Data cited from researchgate snippet describing physical constants and reduction behavior).
-
Bezerra, D. P., et al. (2012). Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma. International Journal of Molecular Sciences. Retrieved from [Link]
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